Ethyl 7-bromo-2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate is a heterocyclic compound notable for its unique structural features and potential applications in various scientific fields. The compound is characterized by a pyrrolo[3,2-d]pyrimidine core, which is further substituted with ethoxy and bromo groups. Its molecular formula is , and it has a molecular weight of approximately 358.19 g/mol. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties, making it a subject of ongoing research in medicinal chemistry and pharmacology.
Ethyl 7-bromo-2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate can be classified under the category of heterocyclic compounds, specifically within the pyrrolo-pyrimidine family. It is synthesized through various organic reactions that often involve multi-step processes to achieve the desired structural modifications. The compound is also recognized by its CAS number 20419-71-0, which aids in its identification within chemical databases.
The synthesis of ethyl 7-bromo-2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate typically involves several key steps:
The industrial production of this compound may follow similar synthetic routes but is optimized for higher yields and purity through automation and refined reaction conditions.
Ethyl 7-bromo-2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate can undergo several types of chemical reactions:
Common reagents used in these reactions include N-bromosuccinimide for bromination and various nucleophiles for substitution reactions. Typical reaction conditions involve refluxing in solvents like methanol or chloroform.
The mechanism of action for ethyl 7-bromo-2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets within biological systems. Preliminary studies suggest that the compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Notably, it has been investigated for its potential to inhibit certain kinases and induce apoptosis in cancer cells.
The compound's chemical properties include its reactivity profile based on the functional groups present in its structure. These properties make it suitable for various synthetic applications in organic chemistry .
Ethyl 7-bromo-2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate has several significant applications:
Ethyl 7-bromo-2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate (CAS 20419-71-0) is a synthetically tailored pyrrolopyrimidine derivative characterized by strategic halogenation and ethoxy functionalization. With the molecular formula C₁₃H₁₆BrN₃O₄ and a molecular weight of 358.19 g/mol [1] [4], this compound exemplifies the critical role of halogenated heterocycles in modern drug discovery. Its structural architecture combines a brominated pyrrole ring fused to a diethoxypyrimidine system, further diversified by an ethyl ester group at C6. This configuration positions it as a high-value synthetic intermediate for accessing complex polycyclic systems with therapeutic potential.
The 7-bromo substituent and ethoxy groups on the pyrrolopyrimidine core confer exceptional versatility in downstream chemical transformations. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki, Heck), while the ethoxy groups serve as leaving groups for nucleophilic substitutions, enabling scaffold diversification. This reactivity profile allows the synthesis of:
Table 1: Key Synthetic Applications of Brominated Pyrrolopyrimidine Intermediates
Reaction Type | Transformation | Product Application | Reference |
---|---|---|---|
Nucleophilic substitution | 4-Ethoxy → Amino/Triazole | Kinase inhibitor precursors | [4] |
Heck coupling | C7-Bromo → Vinyl/C-glycosyl | Fluorescent nucleoside analogs | [8] |
Ester hydrolysis | CO₂Et → CO₂H | Carboxamide libraries | [6] |
Dimroth rearrangement | Ring reorganization | Fused tricyclic systems (e.g., imidazo[4,5-b]) | [6] |
Comparative studies highlight its superiority over non-brominated analogs in reaction efficiency. For example, the electron-withdrawing bromine enhances the electrophilicity of C2/C4, accelerating nucleophilic displacements compared to unsubstituted pyrrolopyrimidines [4] [8]. Additionally, halogen bonding in transition states improves regioselectivity during cyclizations [9].
Halogenation at the C7 position significantly modulates the compound’s interactions with biological targets:
Table 2: Biological Activities of Halogenated Pyrrolo/Thienopyrimidine Derivatives
Scaffold | Target | Potency (IC₅₀/μM) | Mechanistic Insight |
---|---|---|---|
7-Bromo-pyrrolopyrimidine | α-Glucosidase | 12.80 ± 0.10 | Competitive inhibition at catalytic site |
4-Chloro-thienopyrimidine | L1210 leukemia cells | 0.67 ± 0.50 | Caspase-dependent apoptosis induction |
7-Bromo-thienopyrimidine | Cryptococcus neoformans | MIC = 20 μM | Ergosterol biosynthesis disruption |
Structure-activity relationship (SAR) studies underscore the essential role of C7 bromine: Dehalogenation or replacement diminishes activity by >100-fold in cellular assays [8]. Similarly, ethoxy-to-methoxy conversion reduces hydrophobic interactions, while ester hydrolysis enhances solubility for target engagement [4] [6].
This compound serves as a strategic intermediate in developing targeted therapies:
Current research prioritizes improving metabolic stability through prodrug strategies (e.g., ester masking) and expanding bioactivity via C6 carboxamide diversification. The compound’s synthetic tractability positions it as a cornerstone for generating targeted libraries against emerging oncogenic and infectious targets [4] [8].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 85815-37-8
CAS No.: 88048-09-3